A Comprehensive Technical Guide to 5-Fluoro-2-methoxypyrimidin-4-amine: Properties, Analysis, and Applications
A Comprehensive Technical Guide to 5-Fluoro-2-methoxypyrimidin-4-amine: Properties, Analysis, and Applications
Introduction
In the precise world of pharmaceutical development and chemical synthesis, the accurate identification and characterization of molecular entities are paramount. This guide provides an in-depth technical overview of 5-Fluoro-2-methoxypyrimidin-4-amine (CAS No: 1993-63-1). It is critical to distinguish this compound from its pyridine analogue, "5-Fluoro-2-methoxypyridin-4-amine," as the pyrimidine derivative is the significantly more referenced and commercially relevant molecule in scientific literature and industrial applications.
5-Fluoro-2-methoxypyrimidin-4-amine serves as a crucial building block and, more importantly, as a well-characterized reference standard in the pharmaceutical industry. Its primary relevance is linked to the synthesis and quality control of Capecitabine, a widely used chemotherapeutic agent.[1] As such, a thorough understanding of its physicochemical properties, analytical methodologies, and handling requirements is essential for researchers, quality control analysts, and process chemists. This document consolidates this vital information, offering field-proven insights and validated protocols to support its effective use in a research and development setting.
Core Compound Identification and Physicochemical Properties
Accurate identification is the foundation of all subsequent experimental work. The key identifiers and computed physicochemical properties for 5-Fluoro-2-methoxypyrimidin-4-amine are summarized below.
Chemical Structure
Caption: Conceptual workflow for the synthesis of 5-Fluoro-2-methoxypyrimidin-4-amine.
Analytical Characterization: A Protocol for Purity Assessment by HPLC
As a reference standard, verifying the purity of 5-Fluoro-2-methoxypyrimidin-4-amine is non-negotiable. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose. The protocol described below is a self-validating system designed to ensure accuracy and reproducibility, which is critical for its use in regulatory filings like ANDAs and NDAs. [1]
Causality of Method Choice
A reverse-phase HPLC method is chosen due to the compound's moderate polarity. A C18 column provides a nonpolar stationary phase that effectively retains the analyte and separates it from more polar (earlier eluting) or more nonpolar (later eluting) impurities. UV detection is ideal as the pyrimidine ring contains a chromophore that absorbs strongly in the UV spectrum, allowing for sensitive quantification.
Detailed HPLC Protocol
Objective: To determine the purity of a 5-Fluoro-2-methoxypyrimidin-4-amine sample and identify any potential impurities.
Instrumentation & Materials:
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HPLC System: A standard system with a quaternary pump, autosampler, column oven, and UV-Vis detector. [2]* Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size). [2]* Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
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Mobile Phase B: Acetonitrile, HPLC grade.
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Sample Diluent: A 50:50 mixture of Mobile Phase A and Mobile Phase B.
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Sample: Accurately weighed 5-Fluoro-2-methoxypyrimidin-4-amine.
Experimental Workflow:
Caption: Standard workflow for HPLC purity analysis.
Step-by-Step Methodology:
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Mobile Phase Preparation:
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Prepare the phosphate buffer (Mobile Phase A) and filter through a 0.45 µm membrane filter.
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Degas both Mobile Phase A and B using an ultrasonic bath or online degasser.
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Sample Preparation:
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Accurately weigh approximately 10 mg of the 5-Fluoro-2-methoxypyrimidin-4-amine reference standard or sample into a 10 mL volumetric flask.
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Dissolve and dilute to the mark with the sample diluent to achieve a final concentration of 1.0 mg/mL. [2]Sonicate briefly if necessary to ensure complete dissolution.
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Chromatographic Conditions:
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Flow Rate: 1.0 mL/min. [2] * Detection Wavelength: 260 nm. [2] * Injection Volume: 10 µL. [2] * Column Temperature: 30 °C.
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Gradient Program:
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0-5 min: 95% A, 5% B
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5-20 min: Linear gradient to 5% A, 95% B
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20-25 min: Hold at 5% A, 95% B
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25-26 min: Linear gradient back to 95% A, 5% B
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26-30 min: Re-equilibration at 95% A, 5% B
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Data Analysis and System Validation:
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Inject the sample and identify the main peak corresponding to 5-Fluoro-2-methoxypyrimidin-4-amine.
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Calculate the area percentage of the main peak relative to the total area of all peaks to determine purity.
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Trustworthiness Check: The protocol's validity is confirmed by running a system suitability test. This involves injecting a standard solution multiple times to check for consistent retention times, peak areas, and theoretical plates, ensuring the system is performing correctly before analyzing samples.
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Safety, Handling, and Storage
Proper handling of any chemical reagent is essential for laboratory safety. 5-Fluoro-2-methoxypyrimidin-4-amine is classified as an irritant.
4.1. GHS Hazard Information
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Pictogram: GHS07 (Exclamation Mark). [3]* Signal Word: Warning. [3]* Hazard Statements:
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H315: Causes skin irritation. [4][3] * H319: Causes serious eye irritation. [4][3] * H335: May cause respiratory irritation. [3]* Precautionary Statements:
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P261: Avoid breathing dust. [3] * P280: Wear protective gloves/eye protection. [5] * P302+P352: IF ON SKIN: Wash with plenty of soap and water. [5] * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [3][5] 4.2. Handling and Storage Recommendations
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Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. [5][6]Avoid generating dust. Ensure appropriate personal protective equipment (PPE), including safety glasses, lab coat, and nitrile gloves, is worn. [5]* Storage: Store in a tightly sealed container in a cool, dry place. [6]For long-term stability, especially for use as a reference standard, store under an inert atmosphere (e.g., argon or nitrogen) and protect from light. [3][7]
Conclusion
5-Fluoro-2-methoxypyrimidin-4-amine is a specialty chemical of significant value to the pharmaceutical industry. Its role as a key intermediate and a critical reference standard for the quality control of drugs like Capecitabine underscores the need for a comprehensive understanding of its properties. By employing robust analytical protocols, adhering to strict safety guidelines, and understanding its synthetic context, researchers and drug development professionals can effectively utilize this compound to ensure the quality, safety, and efficacy of therapeutic products.
References
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4-Amino-5-fluoro-2-methoxypyrimidine | C5H6FN3O | CID 44630535. PubChem, National Center for Biotechnology Information. [Link]
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5-Fluoro-2-methoxypyrimidin-4-amine | CAS 1993-63-1. Veeprho. [Link]
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5-Fluoro-2-methoxypyrimidin-4-amine, 95+% 3ASenrise. [Link]
- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
Sources
- 1. veeprho.com [veeprho.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-Fluoro-2-methoxypyrimidin-4-amine | 1993-63-1 [sigmaaldrich.com]
- 4. 4-Amino-5-fluoro-2-methoxypyrimidine | C5H6FN3O | CID 44630535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. biosynth.com [biosynth.com]
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